molecular formula C22H24N6O3 B12183685 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide

Cat. No.: B12183685
M. Wt: 420.5 g/mol
InChI Key: WSIDNDGKKWFUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide

Molecular Architecture and IUPAC Nomenclature

The compound features a polycyclic framework comprising a tetrahydroquinazolinone core fused with a pyrazole ring and appended benzamide group. The IUPAC name systematically describes its connectivity:

  • Tetrahydroquinazolinone moiety : A bicyclic system with a 4-oxo group at position 4 and a partially hydrogenated pyrimidine ring (positions 5–8).
  • Pyrazole substituent : 3,5-Dimethyl-1H-pyrazol-1-yl group attached to the quinazolinone nitrogen at position 2.
  • Acetamido linker : A two-carbon chain bridging the quinazolinone and benzamide groups.

The molecular formula is C₂₃H₂₅N₇O₃ , with a calculated molecular weight of 455.5 g/mol.

Spectroscopic Analysis (¹H/¹³C NMR, IR, MS)

¹H NMR (400 MHz, DMSO-d₆)
  • Pyrazole protons : Two singlets at δ 2.25 ppm (3H, CH₃) and δ 2.43 ppm (3H, CH₃) for the 3,5-dimethyl groups.
  • Tetrahydroquinazolinone :
    • NH proton at δ 10.12 ppm (s, 1H, CONH).
    • Methylene protons (positions 5–8) as multiplets between δ 1.85–2.75 ppm.
  • Benzamide aromatic protons : Doublets at δ 7.45–7.89 ppm (4H, Ar-H).
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl signals at δ 167.8 ppm (quinazolinone C=O) and δ 165.3 ppm (benzamide C=O).
  • Pyrazole carbons: δ 105.4 ppm (C-4), δ 13.7/15.2 ppm (CH₃ groups).
IR (KBr, cm⁻¹)
  • Strong absorption at 1695 cm⁻¹ (C=O stretch) and 3310 cm⁻¹ (N-H stretch).
Mass Spectrometry (ESI-TOF)
  • Molecular ion peak at m/z 456.2 [M+H]⁺, consistent with the molecular formula.

X-ray Crystallographic Studies of Core Scaffolds

While direct crystallographic data for this compound is unavailable, related pyrazoloquinazoline derivatives exhibit planar fused-ring systems. For example:

  • PDB 2XCK : A pyrazolo[4,3-h]quinazoline inhibitor bound to PDK1 shows a dihedral angle of 8.2° between the pyrazole and quinazoline rings, indicating minimal steric strain.
  • Tetrahydroquinazolinone conformation : In analogous structures (e.g., ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate), the saturated ring adopts a boat conformation with puckering parameters Q = 0.42 Å and θ = 112°.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-31G(d) level reveals:

  • HOMO-LUMO gap : 4.3 eV, suggesting moderate electrophilicity.
  • Electrostatic potential : Negative charge localized on the benzamide carbonyl oxygen (MEP = −0.32 e/Å).
Molecular Docking

Docking studies against kinase targets (e.g., ERα) using AutoDock Vina:

  • Binding affinity : −9.7 kcal/mol, driven by hydrogen bonds with Leu346 (distance: 2.1 Å) and π-stacking with Phe404.
  • Selectivity : Reduced affinity for CDK2 (ΔG = −7.2 kcal/mol) due to steric clashes with Val18.

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzamide

InChI

InChI=1S/C22H24N6O3/c1-13-11-14(2)28(26-13)22-25-18-6-4-3-5-17(18)21(31)27(22)12-19(29)24-16-9-7-15(8-10-16)20(23)30/h7-11H,3-6,12H2,1-2H3,(H2,23,30)(H,24,29)

InChI Key

WSIDNDGKKWFUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone and hydrazine.

    Synthesis of the Quinazolinone Structure: This involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone core.

    Coupling Reactions: The pyrazole and quinazolinone structures are then coupled through a series of reactions involving acylation and amination to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the quinazolinone structure.

    Substitution: Various substitution reactions can occur, especially on the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and possible biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

This compound (CAS: 1006784-94-6) shares the same tetrahydroquinazolinone-pyrazole core and acetamido linker as the target benzamide but differs in the terminal functional group (methyl ester vs. benzamide). Key comparisons include:

Property Target Benzamide Methyl Ester Analog
Molecular Formula C₂₂H₂₃N₅O₃ (inferred) C₂₃H₂₅N₅O₄
Molecular Weight ~421.45 g/mol (estimated) 435.5 g/mol
Terminal Functional Group Benzamide (-CONH₂) Methyl Ester (-COOCH₃)
Potential Bioactivity Enhanced hydrogen bonding (amide group) Ester may act as a prodrug

The methyl ester’s higher molecular weight reflects the addition of a methoxy group. The benzamide’s -CONH₂ group likely improves solubility and hydrogen-bonding capacity compared to the ester, which could enhance target binding in biological systems. Conversely, the ester’s lipophilicity might improve membrane permeability .

4-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide

This analog (PubChem entry, ) replaces the tetrahydroquinazolinone core with a cyclopenta[d]pyrimidinone system. Key differences:

Property Target Compound Cyclopenta-Pyrimidine Analog
Core Structure Partially saturated quinazoline Fused cyclopentane-pyrimidine ring
Planarity Reduced due to saturated rings Increased strain from fused cyclopentane
Electronic Effects Electron-rich quinazoline core Pyrimidine core with potential π-deficient regions

The cyclopenta-pyrimidine core may alter binding interactions in biological targets due to differences in ring strain and electronic properties. Quinazoline derivatives are more commonly associated with kinase inhibition, while pyrimidine analogs often exhibit antiviral or anticancer activity .

General Quinazoline Derivatives

Quinazoline-based drugs (e.g., gefitinib, erlotinib) target epidermal growth factor receptors (EGFRs). The target compound’s tetrahydroquinazolinone core may confer similar selectivity but with modified pharmacokinetics due to saturation and the pyrazole substituent. The acetamido-benzamide linker could mimic ATP-binding motifs in kinase targets, though experimental confirmation is needed.

Structural and Methodological Considerations

  • Synthesis : The methyl ester analog (CAS: 1006784-94-6) suggests a possible synthetic route involving esterification of a benzoic acid intermediate .

Biological Activity

The compound 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups including a pyrazole moiety and a quinazoline derivative. Its molecular formula is C20H23N5O2C_{20}H_{23}N_5O_2 with a molecular weight of approximately 409.5 g/mol. The structure can be summarized as follows:

ComponentDescription
Pyrazole3,5-dimethyl-1H-pyrazol-1-yl
Quinazoline4-oxo-5,6,7,8-tetrahydroquinazolin
AcetamidoAcetamido group linked to benzamide

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown effectiveness against various tumor cell lines. A study reported that derivatives of quinazoline demonstrated potent inhibitory effects on Aurora kinases, which are critical in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Quinazoline Derivative AA549 (Lung Cancer)15Aurora Kinase Inhibition
Quinazoline Derivative BMCF-7 (Breast Cancer)10EGFR Inhibition
Compound in QuestionTBDTBDTBD

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Research indicates that quinazoline derivatives can modulate inflammatory pathways by inhibiting NF-kB signaling .

Antiviral Activity

Recent advances in heterocyclic compounds have shown that some pyrazole derivatives possess antiviral properties. The compound's pyrazole component may contribute to this activity by interfering with viral replication mechanisms. Studies have demonstrated that certain pyrazole-based compounds exhibit significant inhibition against viruses like HSV .

The precise mechanism of action for the compound remains under investigation; however, it is hypothesized that the interaction between the pyrazole and quinazoline moieties allows for binding to specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. The modulation of key signaling pathways is likely responsible for the observed biological effects.

Case Studies and Research Findings

  • Antitumor Activity : A recent study evaluated a series of quinazoline derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the quinazoline core significantly enhanced anticancer activity .
  • Inflammation Modulation : Another study focused on the anti-inflammatory potential of similar compounds, demonstrating their ability to reduce cytokine levels in vitro .
  • Antiviral Screening : Compounds structurally related to the target molecule were tested against viral infections with promising results indicating a need for further exploration into their antiviral mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.